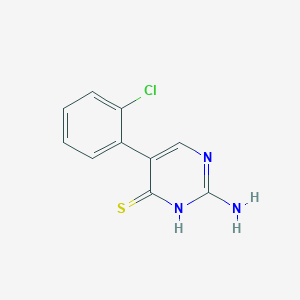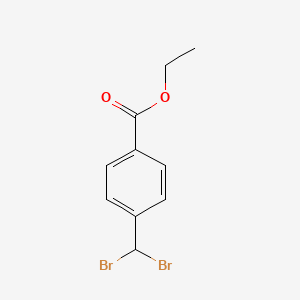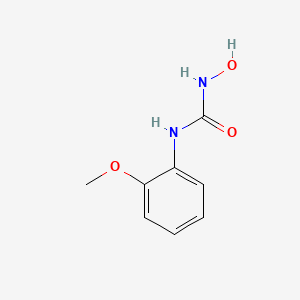
4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one is an organic compound with the molecular formula C12H16O2. It is known for its aromatic properties and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one typically involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
In industrial settings, the compound is produced through a multi-step process that ensures high yield and purity. The process involves the use of advanced catalytic systems and controlled reaction environments to optimize the production .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohol derivatives, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound can modulate enzyme activity and interact with cellular receptors, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Hydroxy-3-methoxyphenyl)butan-2-one
- 4-(4-Hydroxy-3,5-dimethylphenyl)-3-buten-2-one
- 4-(4-Hydroxyphenyl)butan-2-one
Uniqueness
4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized aromatic compounds .
Propiedades
Número CAS |
91374-58-2 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
4-(4-hydroxy-3,5-dimethylphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O2/c1-8-6-11(5-4-10(3)13)7-9(2)12(8)14/h6-7,14H,4-5H2,1-3H3 |
Clave InChI |
SNSOOXDAVQBQMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-](/img/structure/B11961086.png)







![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11961145.png)



![4-[(4-Methoxyanilino)methyl]phenol](/img/structure/B11961169.png)
